molecular formula C19H22N4O5 B11484676 1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione

1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione

Cat. No.: B11484676
M. Wt: 386.4 g/mol
InChI Key: HRQLXSMHQYLFTO-UHFFFAOYSA-N
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Description

5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a diazinane and a pyrroloquinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrous acid are employed.

    Spiro linkage formation: This step involves the coupling of the diazinane and pyrroloquinoline rings, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share structural similarities and exhibit diverse biological activities.

    Spiro compounds: Feature the characteristic spiro linkage and are studied for their unique chemical and biological properties.

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

1-tert-butyl-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C19H22N4O5/c1-18(2,3)22-16(25)19(15(24)20-17(22)26)10-11-9-12(23(27)28)6-7-13(11)21-8-4-5-14(19)21/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,20,24,26)

InChI Key

HRQLXSMHQYLFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCC4)C(=O)NC1=O

Origin of Product

United States

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